molecular formula C10H17NO3 B019890 2-Acetamido-2-cyclohexylacetic acid CAS No. 107020-80-4

2-Acetamido-2-cyclohexylacetic acid

Cat. No.: B019890
CAS No.: 107020-80-4
M. Wt: 199.25 g/mol
InChI Key: CVVVAKVOCWNDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Acetamido-2-cyclohexylacetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form its constituent components.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Acetamido-2-cyclohexylacetic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Acetamido-2-cyclohexylacetic acid involves its interaction with various molecular targets and pathways. As an antioxidant, it helps neutralize free radicals and reduce oxidative stress in cells. It may also interact with specific enzymes and receptors to exert its effects on skin hydration and repair .

Comparison with Similar Compounds

2-Acetamido-2-cyclohexylacetic acid can be compared with other similar compounds, such as:

    N-Acetyl-DL-cyclohexylglycine: This compound has similar properties and uses in the cosmetics industry.

    Cyclohexaneacetic acid: Another related compound with similar chemical structure and applications.

    Acetylamino(cyclohexyl)acetic acid: Shares similar functional groups and is used in similar applications.

The uniqueness of this compound lies in its specific combination of functional groups and its effectiveness as a moisturizer and antioxidant in skin care products .

Properties

IUPAC Name

2-acetamido-2-cyclohexylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVVAKVOCWNDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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